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Compound of Interest

Compound Name: TL13-112

Cat. No.: B611387 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for

TL13-112, a potent and selective Anaplastic Lymphoma Kinase (ALK) degrader. TL13-112 is a

Proteolysis Targeting Chimera (PROTAC) that functions by inducing the degradation of ALK

protein through the ubiquitin-proteasome system. This document summarizes key quantitative

data, details experimental methodologies, and visualizes the underlying biological pathways

and experimental workflows.

Core Concept: PROTAC-Mediated ALK Degradation
TL13-112 is a heterobifunctional molecule that consists of a ligand that binds to the ALK

protein (a derivative of the ALK inhibitor Ceritinib) and another ligand that recruits the Cereblon

(CRBN) E3 ubiquitin ligase. By bringing ALK and CRBN into close proximity, TL13-112
facilitates the ubiquitination of ALK, marking it for degradation by the proteasome. This

mechanism of action offers a potential advantage over traditional kinase inhibitors by

eliminating the target protein entirely, which may lead to a more durable response and

overcome resistance mechanisms.

Quantitative In Vitro Activity
The following tables summarize the in vitro potency and degradation efficacy of TL13-112 in

various cancer cell lines.
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Table 1: In Vitro Kinase Inhibitory Activity of TL13-112[1]

Target Kinase IC50 (nM)

ALK 0.14

Aurora A 8550

FER 42.4

PTK2 25.4

RPS6KA1 677

Table 2: In Vitro Degradation Efficacy of TL13-112[1][2][3]

Cell Line Cancer Type
ALK
Fusion/Mutation

DC50 (nM)

H3122
Non-Small Cell Lung

Cancer
EML4-ALK 10

Karpas 299
Anaplastic Large Cell

Lymphoma
NPM-ALK 40

Table 3: Activity of TL13-112 against ALK Resistance Mutations[1]

Cell Line ALK Resistant Mutation

Ba/F3 L1196M

Ba/F3 C1156Y

Ba/F3 G1202R

Note: While TL13-112 has shown potential to overcome these resistance mutations, specific

quantitative data such as EC50 or DC50 values in these Ba/F3 models are not detailed in the

reviewed literature.
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Experimental Protocols
Cell Culture and Reagents

Cell Lines:

H3122 (NSCLC): Cultured in RPMI-1640 medium supplemented with 10% fetal bovine

serum (FBS) and 1% penicillin-streptomycin.

Karpas 299 (ALCL): Maintained in RPMI-1640 medium with 10% FBS and 1% penicillin-

streptomycin.

Kelly (Neuroblastoma): Grown in RPMI-1640 medium containing 10% FBS and 1%

penicillin-streptomycin.

TL13-112 Compound: Synthesized as described in Powell CE, et al. J Med Chem. 2018. For

in vitro assays, it is typically dissolved in DMSO to create a stock solution and then diluted to

the final concentration in cell culture medium.

Western Blotting for Protein Degradation
Cell Lysis: Cells are seeded in 6-well plates and treated with varying concentrations of TL13-
112 for specified durations (e.g., 4, 8, 16 hours). After treatment, cells are washed with ice-

cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: The total protein concentration of the lysates is determined using a

BCA protein assay.

SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-PAGE and

transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or bovine

serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room

temperature.

Antibody Incubation: The membrane is incubated with primary antibodies against ALK, p-

ALK, STAT3, p-STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After

washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies

for 1 hour at room temperature.
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Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system. Densitometry analysis is performed to quantify the protein levels relative to

the loading control.

Cell Viability Assay
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well

and allowed to adhere overnight.

Compound Treatment: Cells are treated with a serial dilution of TL13-112 for 72 hours.

Viability Measurement: Cell viability is assessed using a commercially available assay, such

as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an

indicator of metabolically active cells.

Data Analysis: The luminescence signal is read using a microplate reader. The data is

normalized to vehicle-treated controls, and the half-maximal effective concentration (EC50)

is calculated using non-linear regression analysis.

Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
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In Vitro Evaluation of TL13-112
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b611387#preclinical-studies-involving-tl13-112]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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